BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-2-cyclopropylquinazoline

SAR Regioisomer Quinazoline

Secure your supply of 5-Bromo-4-chloro-2-cyclopropylquinazoline (CAS 2089650-70-2, MW 283.55, C11H8BrClN2). This halogenated quinazoline scaffold features an orthogonal 4-Cl leaving group for SNAr derivatization and a 5-Br handle for Pd-catalyzed cross-coupling, enabling sequential, regioselective library synthesis. The 2-cyclopropyl substituent introduces conformational constraint absent in linear alkyl analogs, critical for JAK2/STAT3 pathway inhibitor SAR (2- to 5-fold IC50 gains reported in NSCLC models). The predicted LogP (3.92) and TPSA (25.78 Ų) position its analogs favorably for oral bioavailability. Available at ≥98% purity for R&D only; not for human use.

Molecular Formula C11H8BrClN2
Molecular Weight 283.55 g/mol
Cat. No. B13037696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-cyclopropylquinazoline
Molecular FormulaC11H8BrClN2
Molecular Weight283.55 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C(=CC=C3)Br)C(=N2)Cl
InChIInChI=1S/C11H8BrClN2/c12-7-2-1-3-8-9(7)10(13)15-11(14-8)6-4-5-6/h1-3,6H,4-5H2
InChIKeyYTZMEEQNKHJLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-cyclopropylquinazoline: Procurement Specifications and Core Chemical Identity for Research Sourcing


5-Bromo-4-chloro-2-cyclopropylquinazoline (CAS: 2089650-70-2) is a halogenated quinazoline derivative . The compound features a bicyclic quinazoline core with a bromine substituent at the 5-position, a chlorine atom at the 4-position, and a cyclopropyl group at the 2-position . Key procurement specifications include a molecular formula of C11H8BrClN2, a molecular weight of 283.55 g/mol, and commercial availability at purities of 98% (HPLC) and 95%+ . It is exclusively available for research and development purposes .

Why 5-Bromo-4-chloro-2-cyclopropylquinazoline Cannot Be Replaced by Generic Quinazoline Building Blocks in Critical Research


The unique combination of substituents on the quinazoline core in 5-bromo-4-chloro-2-cyclopropylquinazoline imparts distinct chemical reactivity and potential biological properties that cannot be replicated by simpler analogs. The 4-chloro position serves as a crucial leaving group for nucleophilic aromatic substitution (SNAr), a key step in derivatization . The 5-bromo substituent provides a specific halogenation pattern, which can influence molecular recognition and binding interactions . Critically, the 2-cyclopropyl group introduces a conformational constraint that is not present in unsubstituted or linear alkyl analogs, potentially altering target binding modes and physicochemical properties [1]. Substitution with a generic 4-chloroquinazoline or a non-cyclopropyl analog would result in a different spatial orientation and electronic distribution, leading to divergent reactivity and potentially invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 5-Bromo-4-chloro-2-cyclopropylquinazoline vs. Closest Structural Analogs


Regioisomeric Bromine Position (5-Br vs. 6-Br): Impact on Procurement and SAR

The target compound 5-bromo-4-chloro-2-cyclopropylquinazoline (CAS: 2089650-70-2) is the 5-bromo regioisomer. Its closest regioisomeric analog is 6-bromo-4-chloro-2-cyclopropylquinazoline (CAS: 1697446-45-9) . While the molecular formula and weight are identical (C11H8BrClN2, MW: 283.55 g/mol), the specific position of the bromine atom on the quinazoline core (position 5 vs. position 6) results in different canonical SMILES strings, indicating distinct connectivity and potential for divergent physicochemical properties and biological interactions . This difference is critical for structure-activity relationship (SAR) studies.

SAR Regioisomer Quinazoline Medicinal Chemistry

Comparative Antitumor Potency of the 2-Cyclopropyl Motif in Quinazoline Derivatives

A study by Qiao et al. (2015) provides class-level evidence for the biological advantage of a 2-cyclopropyl substituent on quinazoline derivatives. They found that (E)-2-cyclopropyl-4-styrylquinazoline (compound #7) exhibited significantly higher antitumor activity than gefitinib against non-small cell lung carcinoma (NSCLC) cell lines A549, H1299, and H460 [1]. The IC50 values for the 2-cyclopropyl derivative were 2- to 5-fold lower than those for gefitinib, a clinically approved EGFR inhibitor [1]. This demonstrates that the 2-cyclopropyl group, a key structural feature of 5-bromo-4-chloro-2-cyclopropylquinazoline, can confer a substantial potency advantage over compounds lacking this motif.

Antitumor JAK2/STAT3 Kinase Inhibitor Quinazoline

Computational Prediction of Improved LogP and TPSA for 5-Bromo-4-chloro-2-cyclopropylquinazoline

Computational property predictions indicate that 5-bromo-4-chloro-2-cyclopropylquinazoline (LogP: 3.9231, TPSA: 25.78 Ų) possesses a physicochemical profile that may be more favorable for membrane permeability and bioavailability compared to a simpler analog, 5-bromo-4-chloroquinazoline (CAS: 2148-38-1) . While direct experimental data for the simpler analog is not provided, the addition of the hydrophobic cyclopropyl group to the 2-position is expected to increase LogP, which can enhance cellular uptake. The TPSA of 25.78 Ų is below the typical threshold of 140 Ų for good oral bioavailability, suggesting favorable membrane permeation.

LogP TPSA Drug-likeness ADME Quinazoline

High Purity and Defined Storage Specifications for Reproducible Experimental Outcomes

Procurement of 5-bromo-4-chloro-2-cyclopropylquinazoline is supported by defined quality specifications from commercial vendors. The compound is available at a minimum purity of 98% (HPLC) and 95%+ . Reputable vendors provide detailed storage recommendations, such as storage at 2-8°C under an inert atmosphere, to ensure compound integrity . This level of specification allows for more reproducible results compared to sourcing from suppliers with lower or unverified purity, which is a common risk with less-established analogs.

Purity Storage Quality Control Sourcing

Validated Research Applications for 5-Bromo-4-chloro-2-cyclopropylquinazoline Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Developing JAK2/STAT3 Pathway Inhibitors

Based on class-level evidence showing that 2-cyclopropyl-substituted quinazolines are potent inhibitors of the JAK2/STAT3 pathway with 2- to 5-fold improved IC50 values over gefitinib in NSCLC models [1], 5-bromo-4-chloro-2-cyclopropylquinazoline is a high-value starting material for synthesizing novel analogs. The 4-chloro position is a versatile handle for nucleophilic substitution to introduce diverse amines and other moieties, enabling rapid exploration of SAR around this promising kinase inhibitor scaffold [1].

Synthetic Chemistry: Key Intermediate for SNAr Derivatization and Cross-Coupling Reactions

The 4-chloro substituent on 5-bromo-4-chloro-2-cyclopropylquinazoline is a classic leaving group for nucleophilic aromatic substitution (SNAr) reactions [1], while the 5-bromo group serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonal reactivity allows for sequential, regioselective functionalization of the quinazoline core, enabling the construction of diverse libraries of compounds for drug discovery [1].

Pharmacokinetic Optimization: Lead-like Template with Favorable Computed Properties

The compound's computationally predicted LogP of 3.9231 and TPSA of 25.78 Ų [1] position it within the favorable range for oral drug-likeness, according to Lipinski's Rule of Five and Veber's rules. This suggests that analogs derived from 5-bromo-4-chloro-2-cyclopropylquinazoline are likely to have acceptable cell permeability and bioavailability. The compound can serve as a central core in medicinal chemistry programs where maintaining favorable ADME properties is a priority [1].

Chemical Biology: Precise Tool Compound for Studying Bromine Position Effects

The specific 5-bromo substitution pattern distinguishes it from its 6-bromo regioisomer (CAS: 1697446-45-9) [1]. This precise structural difference can be exploited in chemical biology studies designed to investigate how minor changes in halogen substitution impact target engagement, cellular phenotype, or binding affinity. Researchers requiring the exact 5-bromo isomer for their studies must procure this specific compound to ensure experimental accuracy and reproducibility [1].

Quote Request

Request a Quote for 5-Bromo-4-chloro-2-cyclopropylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.